molecular formula C8H10BrN3 B177148 N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide CAS No. 138240-34-3

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Cat. No. B177148
M. Wt: 228.09 g/mol
InChI Key: KLPIAUFTPZZJFX-UHFFFAOYSA-N
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Patent
US07157490B2

Procedure details

To an ice-cooled, stirred solution of the crude product from Step A (3.94 g, 17.3 mmol) in methanol (30 mL) and pyridine (2.73 g, 35.6 mmol) was added hydroxylamine-O-sulfonic acid (2.54 g, 22.5 mmol). The reaction mixture was allowed to warm to room temperature and was stirred overnight. The volatiles were removed under reduced pressure, and the residue was partitioned between aqueous sodium bicarbonate solution and ethyl acetate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers were washed sequentially with water (100 mL) and saturated aqueous brine solution (100 mL), dried (magnesium sulfate) and concentrated in vacuo to yield a brown solid, which was recrystallized from dichloromethane to afford the title compound as an orange solid. LC/MS 197.9 and 199.9 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[CH:9][N:10](C)C)=[N:6][CH:7]=1.N1C=CC=CC=1.NOS(O)(=O)=O>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:10]=[CH:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N=CN(C)C
Name
Quantity
2.73 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.54 g
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous sodium bicarbonate solution and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed sequentially with water (100 mL) and saturated aqueous brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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